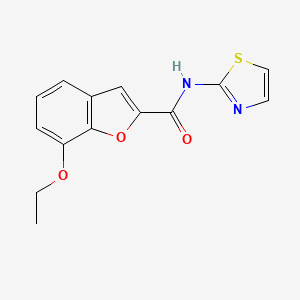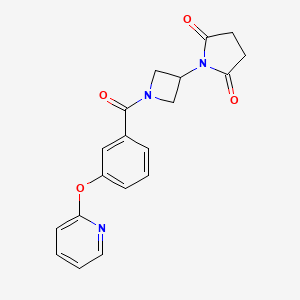
1-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It contains a pyrrolidine-2,5-dione ring, an azetidin-3-yl group, and a pyridin-2-yloxy group . The molecular formula of this compound is C19H17N3O4.
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine-2,5-dione ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Research has demonstrated the synthesis of derivatives related to pyrrolidine-2,5-dione, showing significant antibacterial and antifungal properties. For example, Bansode, Ansari, and Gawale (2011) reported the creation of new derivatives with potent activity against specific microbial strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Bansode, Ansari, & Gawale, 2011).
Anti-Cancer Properties
Another study by Singh and Paul (2006) focused on the anti-cancer activities of pyrrolidine-2,5-dione derivatives. Their findings indicate significant efficacy against various human tumor cell lines, suggesting the potential of these compounds in cancer therapy (Singh & Paul, 2006).
Herbicidal Applications
Zhu et al. (2005) synthesized a series of derivatives with excellent herbicidal activities, offering a new approach to weed control in agriculture. The study highlights the importance of structural modifications to enhance the herbicidal effectiveness of pyrrolidine-2,5-dione-based compounds (Zhu et al., 2005).
Organic Synthesis and Drug Development
A study by Yan et al. (2018) explored the conversion of pyrrolidine-2,5-dione to maleimide, a reaction of interest in organic synthesis and drug development. Their findings offer insights into the thermodynamics and kinetics of such transformations, broadening the utility of pyrrolidine-2,5-dione in synthetic chemistry (Yan et al., 2018).
HIV-1 Attachment Inhibitors
Wang et al. (2009) developed azaindole derivatives from pyrrolidine-2,5-dione compounds, showing promise as inhibitors of HIV-1 attachment. This research paves the way for new treatments for HIV-1 by targeting the virus's attachment process (Wang et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-7-8-18(24)22(17)14-11-21(12-14)19(25)13-4-3-5-15(10-13)26-16-6-1-2-9-20-16/h1-6,9-10,14H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSGQLQQXWGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide](/img/structure/B2434512.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)
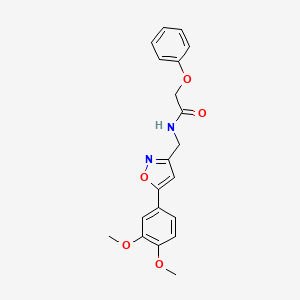

![5-(4-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2434518.png)
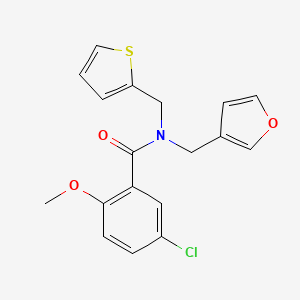
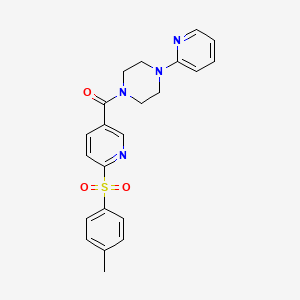

![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)
